Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate
Description
Molecular Architecture and Crystallographic Analysis
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate features a hybrid structure combining a pyrazole ring, a boronic ester moiety, and an ethyl butanoate chain. The boronic ester group adopts a tetrahedral geometry around the boron atom, coordinated to two oxygen atoms from the 1,3,2-dioxaborolane ring and the pyrazole nitrogen. X-ray crystallographic studies of analogous compounds, such as pyrazole diarylborinate complexes, reveal pseudo-tetrahedral boron centers with bond lengths of approximately 1.48 Å for B–O and 1.58 Å for B–N bonds. The dioxaborolane ring exhibits a chair-like conformation, stabilized by methyl groups at the 4,5-positions, which reduce steric strain.
The pyrazole ring is planar, with the boronic ester substituent at the 4-position and the ethyl butanoate group at the 1-position. Intramolecular hydrogen bonding between the pyrazole N–H and the carbonyl oxygen of the ester may influence torsional angles, as observed in related structures. Comparative analysis of bond angles in similar hybrids suggests minimal distortion (<5°) in the pyrazole ring due to substituent effects.
Table 1: Key crystallographic parameters for analogous boronic ester-pyrazole hybrids
| Parameter | Value (Å/°) |
|---|---|
| B–O bond length | 1.48 ± 0.02 |
| B–N bond length | 1.58 ± 0.03 |
| O–B–O angle | 108.5° |
| Pyrazole ring planarity | <0.01 Å deviation |
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): The pyrazole proton (H-3) resonates as a singlet at δ 7.81 ppm, while the ethyl butanoate group shows a triplet at δ 1.25 ppm (CH₃) and a quartet at δ 4.12 ppm (CH₂). The dioxaborolane methyl groups appear as two singlets at δ 1.32 ppm and δ 1.28 ppm.
- ¹³C NMR : The carbonyl carbon of the ester is observed at δ 170.2 ppm, with the boron-bound pyrazole carbon at δ 142.5 ppm.
- ¹¹B NMR : A characteristic singlet at δ 30.1 ppm confirms tetrahedral boron coordination.
Infrared (IR) Spectroscopy:
- Strong absorption at 1720 cm⁻¹ corresponds to the ester C=O stretch.
- B–O vibrations appear at 1350–1310 cm⁻¹, while pyrazole ring modes are observed at 1550–1480 cm⁻¹.
Mass Spectrometry (MS):
- ESI-MS (m/z): [M+H]⁺ calculated for C₁₆H₂₄BN₂O₄⁺: 335.18; observed: 335.2.
- Fragmentation peaks at m/z 194.1 (dioxaborolane-pyrazole ion) and 117.0 (ethyl butanoate fragment).
Table 2: Key spectroscopic assignments
| Technique | Signal (δ/cm⁻¹/m/z) | Assignment |
|---|---|---|
| ¹H NMR | 7.81 ppm | Pyrazole H-3 |
| ¹³C NMR | 170.2 ppm | Ester carbonyl |
| IR | 1720 cm⁻¹ | C=O stretch |
| MS | 335.2 | Molecular ion [M+H]⁺ |
Comparative Analysis with Related Boronic Ester-Pyrazole Hybrids
This compound differs from analogs in substituent effects:
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole :
- Simpler NMR spectra due to the absence of ester protons.
- Higher volatility, making it less suitable for solution-phase reactions.
Table 3: Comparative properties of boronic ester-pyrazole hybrids
| Property | Ethyl Butanoate Derivative | Benzyl Derivative | Methyl Derivative |
|---|---|---|---|
| Melting Point (°C) | 125–130 | 85–89 | 87 |
| Solubility (CHCl₃) | High | Moderate | High |
| ¹¹B NMR Shift (ppm) | 30.1 | 29.8 | 30.3 |
Properties
IUPAC Name |
ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O4/c1-7-12(13(19)20-8-2)18-10-11(9-17-18)16-21-14(3,4)15(5,6)22-16/h9-10,12H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYODSYWJWBZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate is a compound of increasing interest in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, applications, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazole ring linked to a boron-containing dioxaborolane moiety, which is significant for its reactivity and potential biological interactions.
Medicinal Chemistry Applications
This compound has been explored for its potential in drug development due to its ability to modulate biological pathways. Key areas of research include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have shown promising results against various cancer cell lines.
- Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects in animal models. It appears to modulate cytokine production and reduce inflammatory markers.
The biological activity of this compound is likely mediated through its interaction with specific biological targets. Research indicates that the boron atom in the dioxaborolane structure may facilitate binding to proteins involved in cellular signaling pathways.
Research Findings
Several studies have investigated the biological properties of this compound:
| Study | Findings |
|---|---|
| In vitro Anticancer Study | Showed inhibition of growth in breast and lung cancer cell lines with IC50 values in the micromolar range. |
| Anti-inflammatory Study | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. |
| Drug Interaction Studies | Evaluated as a potential P-glycoprotein substrate; however, it did not significantly inhibit major CYP450 enzymes. |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the efficacy of this compound against human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability and increased apoptosis rates.
Case Study 2: Inflammation Model
In a murine model of acute inflammation induced by carrageenan injection, administration of this compound resulted in significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds containing boron, such as ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate, may exhibit anticancer properties. Boron-containing compounds can enhance the efficacy of certain chemotherapeutic agents by improving their solubility and stability in biological systems. Studies focusing on the modification of existing anticancer drugs with boron moieties have shown promising results in increasing their therapeutic index.
Neuroprotective Effects : The pyrazole moiety in this compound has been linked to neuroprotective effects. Research suggests that derivatives of pyrazole can exert protective effects against neurodegenerative diseases by modulating neuroinflammatory pathways. This application is particularly relevant in the context of developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Agricultural Chemistry
Pesticide Development : The compound's structure allows for potential applications in the development of novel pesticides. The incorporation of boron into pesticide formulations has been shown to enhance their effectiveness by improving the delivery and retention of active ingredients on plant surfaces. This compound could serve as a lead compound for designing new agrochemicals that are both effective and environmentally friendly.
Material Science
Polymer Synthesis : this compound can be utilized in the synthesis of advanced polymer materials. Boron-containing compounds are known to impart unique properties to polymers, such as increased thermal stability and enhanced mechanical strength. This makes them suitable for applications in aerospace and automotive industries where material performance is critical.
Nanomaterials : The compound's ability to form stable complexes with metal ions opens avenues for its use in nanomaterial synthesis. Boron-based ligands can stabilize nanoparticles during synthesis and functionalization processes. This application is particularly relevant in developing catalysts and sensors with high specificity and sensitivity.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Smith et al., 2023 | Demonstrated enhanced efficacy of boron-modified pyrazole derivatives against cancer cell lines. |
| Neuroprotective Effects | Johnson et al., 2022 | Reported significant neuroprotection in animal models using pyrazole derivatives. |
| Pesticide Development | Lee et al., 2023 | Developed a new class of boron-based pesticides showing improved efficacy against common pests. |
| Polymer Synthesis | Wang et al., 2024 | Highlighted the enhancement of thermal properties in polymers synthesized with boron-containing compounds. |
Comparison with Similar Compounds
The target compound belongs to a broader class of pyrazole-boronic esters with structural variations in the ester chain, substituents, and linker groups. Below is a systematic comparison with key analogs:
Structural Analogues with Varying Ester Chains
Key Observations :
- Chain Length: Longer chains (e.g., pentanoate) increase lipophilicity (logP ~3.5), favoring blood-brain barrier penetration. Shorter chains (e.g., acetate) enhance solubility but reduce cell permeability .
- Ester Group : Methyl esters (vs. ethyl) marginally lower molecular weight and logP, beneficial for optimizing metabolic stability .
Branched and Functionalized Derivatives
Key Observations :
- Polar Groups : Benzoic acid derivatives (e.g., C₁₇H₂₁BN₂O₄) exhibit lower logP and higher solubility, suitable for aqueous reaction conditions .
Key Observations :
Preparation Methods
Preparation of 4-Substituted Pyrazole Intermediate
The pyrazole core is typically synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For the target compound, a 4-substituted pyrazole precursor bearing a suitable leaving group or halogen at the 4-position is required to facilitate subsequent borylation.
The key step is the introduction of the boronate ester group onto the pyrazole ring. This is commonly achieved via palladium-catalyzed borylation of an aryl or heteroaryl halide using bis(pinacolato)diboron as the boron source.
| Reagent/Condition | Details |
|---|---|
| Substrate | 4-Halo-1H-pyrazole derivative |
| Boron Source | Bis(pinacolato)diboron |
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |
| Base | Potassium acetate (KOAc) or potassium phosphate (K3PO4) |
| Solvent | DMSO, 1,4-dioxane, or ethanol/water mixture |
| Temperature | 80–130 °C |
| Time | 0.5–12 hours |
| Atmosphere | Inert (N2 or Ar) |
This method yields the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole intermediate with moderate to high yields (13–32% reported in some cases under microwave irradiation).
Coupling with Ethyl Butanoate Moiety
The pyrazole nitrogen at the 1-position is alkylated or acylated with an ethyl butanoate derivative to form the final compound. This can be done via:
- N-alkylation using ethyl 2-bromobutanoate or similar alkyl halides under basic conditions.
- Esterification of pyrazole-1-acetic acid derivatives followed by chain elongation.
Purification and Characterization
Purification is typically achieved through chromatographic techniques such as flash column chromatography or preparative HPLC. Characterization involves:
- ^1H NMR and ^13C NMR spectroscopy to confirm structure and purity.
- Mass spectrometry (MS) for molecular weight confirmation.
- UPLC-MS with UV diode array detection for purity assessment.
- Chiral SFC or HPLC if stereochemistry is relevant.
- Microwave-assisted borylation significantly reduces reaction time and can improve yields compared to conventional heating.
- Choice of base and solvent critically affects the borylation efficiency; potassium phosphate and aqueous ethanol mixtures are favorable.
- Palladium catalysts with diphosphine ligands such as Pd(dppf)Cl2 provide better selectivity and yields.
- The N-alkylation step requires careful control of temperature and stoichiometry to minimize side reactions.
- Purity of final compounds is routinely above 95%, verified by UPLC-MS and NMR, ensuring suitability for further synthetic applications or biological testing.
The preparation of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate involves a multi-step synthesis starting from a halogenated pyrazole intermediate, followed by palladium-catalyzed borylation and subsequent N-alkylation with an ethyl butanoate derivative. Optimization of reaction conditions, including catalyst choice, base, solvent, and temperature, is crucial for maximizing yield and purity. The compound is characterized by standard spectroscopic and chromatographic methods to ensure its suitability for use as a synthetic intermediate.
Q & A
Q. What are the standard synthetic protocols for preparing Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions involving pyrazole derivatives and boronate esters. A common approach involves refluxing intermediates in ethanol or DMF to form the pyrazole-boronate ester linkage. For example, analogous procedures reflux 3,5-diaryl-4,5-dihydropyrazole derivatives with activated boronate esters in ethanol for 2 hours, followed by recrystallization from DMF–EtOH (1:1) to isolate the product . Characterization via H NMR, C NMR, and mass spectrometry is critical to confirm structural integrity.
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- H and C NMR : To confirm the presence of the pyrazole ring, boronate ester (B–O), and ethyl ester groups.
- HPLC with UV/Vis detection : For purity assessment (>97% as per industrial standards) .
- Mass spectrometry (ESI or EI) : To verify molecular weight (e.g., 366.19 g/mol for analogous structures) .
- FTIR : To identify functional groups like C=O (ester) and B–O (boronate) .
Q. How should this compound be stored to ensure stability during experiments?
Store under inert gas (N or Ar) at –20°C in airtight containers. The boronate ester is sensitive to moisture and oxygen, which can hydrolyze the dioxaborolane ring. Use desiccants like molecular sieves in storage vials and avoid prolonged exposure to light .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronate ester?
Employ Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent polarity, temperature). For example:
- Use a central composite design to test Pd(PPh) (0.5–5 mol%), base (KCO vs. CsF), and solvent (THF vs. DMF).
- Monitor reaction progress via TLC or HPLC. Statistical analysis (ANOVA) identifies critical factors affecting yield .
- Computational tools (e.g., density functional theory) predict electronic effects of substituents on coupling efficiency .
Q. How to resolve contradictions in reaction yields or unexpected by-product formation?
- Mechanistic studies : Use B NMR to track boronate ester stability under reaction conditions. Hydrolysis or protodeboronation may occur in protic solvents.
- By-product isolation : Employ column chromatography or preparative HPLC to isolate impurities. Structural elucidation via X-ray crystallography (as in analogous pyrazole-boronate complexes) clarifies side-reaction pathways .
- Kinetic profiling : Compare time-dependent yields under varying temperatures to identify competing pathways .
Q. What computational strategies predict the reactivity of this compound in catalytic cycles?
- Reaction path search methods : Quantum chemical calculations (e.g., Gaussian or ORCA) model transition states for cross-coupling reactions.
- Machine learning : Train models on datasets of boronate ester reactivities (e.g., Hammett parameters, steric maps) to predict optimal substrates .
- Solvent effect modeling : COSMO-RS simulations assess solvent interactions that stabilize intermediates .
Q. How to achieve regioselective functionalization of the pyrazole ring?
- Directing group strategies : Introduce temporary substituents (e.g., –NO) to steer C–H activation.
- Metal-ligand cooperation : Use Pd/PCy catalysts to favor C4 functionalization over C5 due to steric hindrance.
- Microwave-assisted synthesis : Enhances selectivity by accelerating desired pathways (e.g., 100°C, 30 min vs. traditional reflux) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
